molecular formula C8H16N2O B053480 4-(aminomethyl)Cyclohexanecarboxamide CAS No. 122280-00-6

4-(aminomethyl)Cyclohexanecarboxamide

Cat. No. B053480
CAS RN: 122280-00-6
M. Wt: 156.23 g/mol
InChI Key: RSILLSRLAWUTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(aminomethyl)Cyclohexanecarboxamide, also known as ACBC, is a chemical compound that has gained significant attention in the field of pharmacology and medicinal chemistry. ACBC is a cyclic amide that is structurally similar to glutamate, an important neurotransmitter in the brain. The compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

4-(aminomethyl)Cyclohexanecarboxamide acts as a partial agonist at the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate release in the brain and has been implicated in various neurological disorders. 4-(aminomethyl)Cyclohexanecarboxamide's partial agonist activity at this receptor results in the modulation of glutamate release and can lead to the therapeutic effects observed in animal models.
Biochemical and Physiological Effects:
4-(aminomethyl)Cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in animal models. The compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 4-(aminomethyl)Cyclohexanecarboxamide can also increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, 4-(aminomethyl)Cyclohexanecarboxamide has been shown to have antioxidant and anti-inflammatory effects, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(aminomethyl)Cyclohexanecarboxamide in lab experiments is its high potency and selectivity for the mGluR2 receptor. This allows for precise modulation of glutamate release and can lead to more accurate results. However, a limitation of using 4-(aminomethyl)Cyclohexanecarboxamide is its relatively short half-life, which can make dosing and administration challenging.

Future Directions

There are several potential future directions for research on 4-(aminomethyl)Cyclohexanecarboxamide. One area of interest is the development of more potent and selective compounds that target the mGluR2 receptor. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(aminomethyl)Cyclohexanecarboxamide for therapeutic use. Finally, research is needed to determine the long-term effects of 4-(aminomethyl)Cyclohexanecarboxamide on neurological function and to assess its safety for human use.

Synthesis Methods

The synthesis of 4-(aminomethyl)Cyclohexanecarboxamide involves the reaction of cyclohexanone with formaldehyde and ammonia in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to yield high purity and high yield of 4-(aminomethyl)Cyclohexanecarboxamide.

Scientific Research Applications

4-(aminomethyl)Cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 4-(aminomethyl)Cyclohexanecarboxamide has also been shown to have antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILLSRLAWUTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)Cyclohexanecarboxamide

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